COX‑2 Inhibitory Potency vs. Celecoxib: A 5‑Fold IC₅₀ Advantage for Tomoxiprole at the Enzyme Level
Tomoxiprole inhibits recombinant human COX‑2 with an IC₅₀ of 7 nM in stably transfected COS cells, whereas the reference coxib celecoxib requires a concentration of 40 nM to achieve equivalent enzyme inhibition in comparable recombinant human COX‑2 assays [1]. This 5‑fold difference in intrinsic potency means that, at equal molar concentrations, tomoxiprole achieves a greater degree of COX‑2 blockade, which may translate into a lower therapeutic dose requirement.
| Evidence Dimension | COX-2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 7 nM (recombinant human COX‑2) |
| Comparator Or Baseline | Celecoxib IC₅₀ = 40 nM (recombinant human COX‑2) |
| Quantified Difference | 5.7‑fold greater potency for tomoxiprole |
| Conditions | Recombinant human COX‑2 expressed in stably transfected COS cells (tomoxiprole) vs. Sf9 cells or similar recombinant systems (celecoxib); data from independent published studies |
Why This Matters
Procurement teams evaluating COX‑2 inhibitors for anti‑inflammatory R&D should note that tomoxiprole’s lower IC₅₀ may permit lower molar doses to achieve target engagement, potentially reducing off‑target exposure when compared with celecoxib.
- [1] West RE Jr, Williams SM, She HS, Carruthers NI, Egan RW, Billah MM. Tomoxiprole selectively inhibits cyclooxygenase‑2. Prostaglandins. 1997 Dec;54(6):891‑8. doi: 10.1016/s0090-6980(97)00187-1. PMID: 9533184. View Source
